Butane-1,2,3,4-tetrol
Overview
Description
DL-Threitol is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄. It exists in the enantiomorphic forms D-threitol and L-threitol, which are the reduced forms of D- and L-threose . This compound is primarily used as an intermediate in the chemical synthesis of other compounds and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Threitol can be synthesized through the reduction of threose. One common method involves the catalytic hydrogenation of threose using a metal catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds as follows:
C₄H₆O₄ + H₂ → C₄H₁₀O₄
Industrial Production Methods
In industrial settings, DL-Threitol is produced through the microbial fermentation of glucose. Specific strains of microorganisms, such as certain species of bacteria or yeast, are employed to convert glucose into threitol through a series of enzymatic reactions. The fermentation process is followed by purification steps to isolate and purify the threitol.
Chemical Reactions Analysis
Types of Reactions
DL-Threitol undergoes various chemical reactions, including:
Oxidation: DL-Threitol can be oxidized to threose using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: DL-Threitol can be reduced to form other sugar alcohols, such as erythritol, using reducing agents like sodium borohydride (NaBH₄).
Substitution: DL-Threitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) at low temperatures.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Threose
Reduction: Erythritol
Substitution: Esterified or etherified derivatives of threitol
Scientific Research Applications
DL-Threitol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a cryoprotectant in the preservation of biological samples.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer for certain enzymes.
Mechanism of Action
DL-Threitol exerts its effects primarily through its interactions with enzymes and proteins. It acts as a protective agent by preventing the oxidation of thiol groups in proteins, thereby maintaining their functional integrity. The compound achieves this by forming stable complexes with the thiol groups, which prevents their oxidation to disulfides .
Comparison with Similar Compounds
DL-Threitol is similar to other sugar alcohols such as erythritol and dithioerythritol. it is unique in its specific chiral configuration and its ability to form stable complexes with thiol groups. This makes it particularly useful in applications where the protection of thiol groups is critical .
List of Similar Compounds
Erythritol: A four-carbon sugar alcohol used as a sugar substitute.
Dithioerythritol: An isomer of dithiothreitol, used for the protection of sulfhydryl groups against oxidation.
DL-Threitol’s unique properties and versatility make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
butane-1,2,3,4-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
Record name | Butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Threitol | |
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CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
Record name | 1,2,3,4-Butanetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541595 | |
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Record name | NSC20660 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20660 | |
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Record name | Butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,2,3,4-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-Butanetetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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